molecular formula C27H23N3O3S B10922760 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10922760
M. Wt: 469.6 g/mol
InChI Key: ADRVXLVLMXITGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are substituted with methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions. One common method involves the reaction of 3,5-bis(4-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, and at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole lies in its specific substitution pattern and the combination of pyrazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H23N3O3S/c1-31-21-10-4-18(5-11-21)24-16-26(20-8-14-23(33-3)15-9-20)30(29-24)27-28-25(17-34-27)19-6-12-22(32-2)13-7-19/h4-17H,1-3H3

InChI Key

ADRVXLVLMXITGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.